molecular formula C11H21NO3 B1290313 Tert-butyl 4-hydroxy-4-methylpiperidine-1-carboxylate CAS No. 406235-30-1

Tert-butyl 4-hydroxy-4-methylpiperidine-1-carboxylate

Cat. No. B1290313
Key on ui cas rn: 406235-30-1
M. Wt: 215.29 g/mol
InChI Key: SWUCHJAQBNXPBO-UHFFFAOYSA-N
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Patent
US08247418B2

Procedure details

To tert-butyl 4-hydroxy-4-methylpiperidine-1-carboxylate (1.0 g, 4.6 mmol) was added hydrogen chloride, 1.0 M solution in diethyl ether (4.6 ml, 4.6 mmol). The reaction mixture was stirred at RT for 4 h. The reaction mixture was concentrated down to give a yellow oil which was used directly in the following step.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4.6 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1([CH3:15])[CH2:7][CH2:6][N:5](C(OC(C)(C)C)=O)[CH2:4][CH2:3]1.[ClH:16].C(OCC)C>>[ClH:16].[CH3:15][C:2]1([OH:1])[CH2:7][CH2:6][NH:5][CH2:4][CH2:3]1 |f:3.4|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
OC1(CCN(CC1)C(=O)OC(C)(C)C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
4.6 mL
Type
reactant
Smiles
C(C)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at RT for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated down
CUSTOM
Type
CUSTOM
Details
to give a yellow oil which

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
Smiles
Cl.CC1(CCNCC1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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